Differentiation from Phenyl-Substituted Analog (Unsubstituted Linker) via Structural Descriptors
This compound's key differentiation lies in its unsubstituted ethyl linker connecting the benzamide core to the 2H-1,2,3-triazole, in contrast to the phenyl-substituted ethyl linker found in the nearest cataloged analog . While direct biological activity data for both compounds is not publicly available, this structural difference is critical per the governing patent, which defines the linker region (L1) as a key variable for Parkin modulation [1]. The absence of the bulky phenyl group results in a significantly smaller molecular volume and a lower calculated partition coefficient (cLogP), which are fundamental parameters influencing target engagement and physicochemical properties.
| Evidence Dimension | Molecular Size and Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Molecular Weight: 264.26 g/mol; cLogP: ~1.2 (est.) |
| Comparator Or Baseline | 3-fluoro-4-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide: MW: 340.39 g/mol; cLogP: ~3.1 (est.) |
| Quantified Difference | ~76.13 g/mol lower MW; ~1.9 logP units lower lipophilicity. |
| Conditions | Calculated using standard algorithms; experimental values not directly compared in a single study. |
Why This Matters
The lower molecular weight and lipophilicity of the target compound are critical for ligand efficiency and potentially better drug-like properties, making it a superior starting point for optimization programs focused on CNS diseases like Parkinson's where lower MW and LogP are often correlated with higher probability of blood-brain barrier penetration.
- [1] Johnston, J., Garofalo, A. W., & Fatheree, P. R. (2019). U.S. Patent No. US-10308617-B2. Washington, DC: U.S. Patent and Trademark Office. View Source
